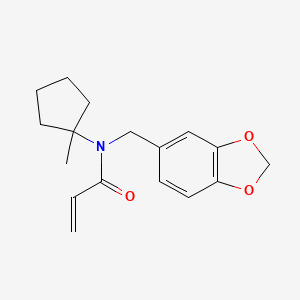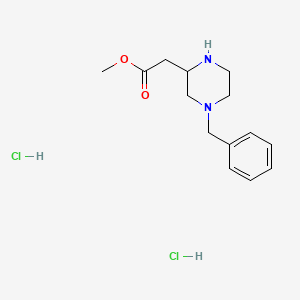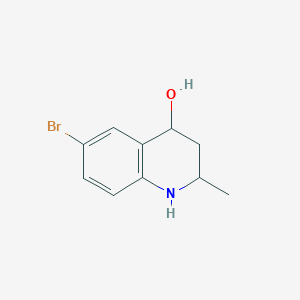
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancerous processes. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of HDAC, a protein involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been found to exhibit low toxicity in animal models. However, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several limitations as a research tool. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide exhibits low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties. Another potential direction is the study of its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide and to develop more effective methods for synthesizing and working with this compound.
Conclusion:
In conclusion, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool, it also has several limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 4-piperidone hydrochloride with methyl pyridine-3-carboxylate in the presence of sodium hydride and dimethylformamide. This reaction results in the formation of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(5-methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-13(19)18-6-4-11(5-7-18)15(21)17-12-8-10(2)14(20)16-9-12/h3,8-9,11H,1,4-7H2,2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIZYCBMKOJOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-(5-methyl-6-oxo-1,6-dihydropyridin-3-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2908955.png)


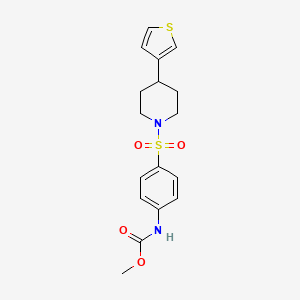

![(2-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2908965.png)
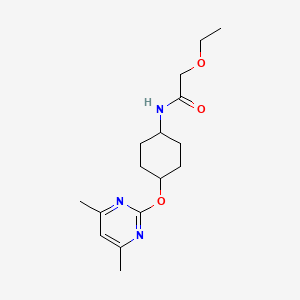
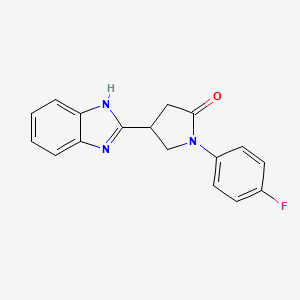
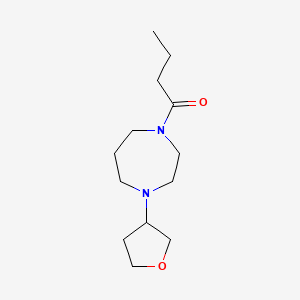
![3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2908971.png)
